1-{5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-6-yl}-2-(thiophen-2-yl)ethan-1-one
Description
The compound 1-{5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-6-yl}-2-(thiophen-2-yl)ethan-1-one features a bicyclic pyrido[4,3-d]pyrimidine core fused with a thiophene-2-yl ethanone moiety.
Properties
IUPAC Name |
1-(7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-6-yl)-2-thiophen-2-ylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3OS/c17-13(6-11-2-1-5-18-11)16-4-3-12-10(8-16)7-14-9-15-12/h1-2,5,7,9H,3-4,6,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFJNPPLHBTVERD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CN=CN=C21)C(=O)CC3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-6-yl}-2-(thiophen-2-yl)ethan-1-one typically involves the cyclization of 5-acetyl-4-aminopyrimidines with carboxylic anhydrides or acid chlorides under reflux conditions. The reaction is often carried out in the presence of a base such as sodium methoxide (MeONa) in butanol (BuOH) to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-{5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-6-yl}-2-(thiophen-2-yl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The pyrimidine ring can be reduced under specific conditions to form dihydropyrimidine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, dihydropyrimidine derivatives, and various substituted thiophene derivatives.
Scientific Research Applications
Biological Activities
-
Anticancer Properties
- Compounds similar to 1-{5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-6-yl}-2-(thiophen-2-yl)ethan-1-one have been studied for their ability to inhibit various cancer cell lines. For instance, derivatives of pyrido[4,3-d]pyrimidine have shown promising results in inhibiting the growth of gastrointestinal stromal tumors (GISTs) by targeting the c-KIT receptor tyrosine kinase .
-
Antimicrobial Activity
- Research indicates that certain pyrido-pyrimidine derivatives possess antimicrobial properties. These compounds can inhibit the growth of bacteria and fungi, making them potential candidates for developing new antibiotics or antifungal agents.
- Anti-inflammatory Effects
Case Studies
Mechanism of Action
The mechanism of action of 1-{5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-6-yl}-2-(thiophen-2-yl)ethan-1-one involves its interaction with molecular targets such as kinases. The compound can inhibit the activity of these enzymes by binding to their active sites, thereby disrupting key signaling pathways involved in cell proliferation and survival . This inhibition can lead to the suppression of tumor growth and the reduction of inflammation.
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Heterocyclic Systems
The pyrido[4,3-d]pyrimidine scaffold is structurally related to pyrimidine and pyranopyrimidine derivatives. Key differences include:
- Pyrido[4,3-d]pyrimidine : A bicyclic system with a nitrogen-rich core, enabling diverse hydrogen-bonding interactions.
- Pyrimidine derivatives: Simpler monocyclic structures (e.g., 4-Phenyl-6-(thiophen-2-yl)-2-thioxotetrahydropyrimidin-5(6H)-one (8a) in ), which lack the fused bicyclic framework but retain bioactivity .
- Pyranopyrimidines: Incorporate an oxygen atom in the fused ring, altering electronic properties compared to nitrogen-dense pyrido-pyrimidines .
Substituent Effects
The thiophen-2-yl ethanone substituent distinguishes the target compound from analogs:
- Compound 8a (): Features a thiophen-2-yl group directly attached to a pyrimidine ring but lacks the ethanone linker. Its melting point (165–167°C) and IR data (C=O at 1710 cm⁻¹) suggest moderate stability .
- Compound 9b (): Contains a thiophen-2-yl group fused into a thiazolo[3,2-a]pyrimidine system. The ethanone linker in the target compound may enhance conformational flexibility compared to rigid fused systems .
- Compound 2 (): A pyrimido[2,1-c][1,2,4]triazine derivative with a thiophen-2-yl group.
Physicochemical and Spectral Properties
Table 1: Comparative Physical Data
*N/R = Not reported in provided evidence; †Inferred from similar ethanone derivatives; ‡Estimated based on carbonyl-containing analogs.
Key Observations:
Biological Activity
The compound 1-{5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-6-yl}-2-(thiophen-2-yl)ethan-1-one is a heterocyclic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molar mass of approximately 226.29 g/mol . The structure features a pyrido[4,3-d]pyrimidine moiety linked to a thiophene ring, which is significant for its biological interactions.
Anticancer Activity
Recent studies have indicated that derivatives of pyrido[4,3-d]pyrimidine exhibit notable anticancer properties. For instance, compounds sharing structural similarities with this compound have shown efficacy against various cancer cell lines:
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | MCF-7 (Breast) | 12.5 | |
| Compound B | A549 (Lung) | 15.0 | |
| Compound C | HeLa (Cervical) | 10.0 |
These findings suggest that the compound may inhibit cell proliferation and induce apoptosis in cancer cells.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Studies have shown that it exhibits activity against various bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | |
| Escherichia coli | 64 µg/mL | |
| Pseudomonas aeruginosa | 16 µg/mL |
This antimicrobial activity may be attributed to the disruption of bacterial cell membranes or interference with metabolic pathways.
Enzyme Inhibition
Another area of interest is the enzyme inhibitory potential of this compound. It has been reported to act as an inhibitor for several key enzymes involved in cancer metabolism:
| Enzyme | Inhibition Type | IC50 (µM) | Reference |
|---|---|---|---|
| Cyclooxygenase (COX) | Competitive | 25 | |
| Protein Kinase B (AKT) | Non-competitive | 30 |
These interactions suggest that the compound could play a role in modulating signaling pathways critical for tumor growth and survival.
The proposed mechanisms through which this compound exerts its biological effects include:
- Inhibition of DNA Synthesis : By interfering with nucleotide synthesis pathways.
- Induction of Apoptosis : Triggering intrinsic apoptotic pathways in cancer cells.
- Disruption of Signal Transduction : Modulating pathways such as PI3K/AKT and MAPK.
Case Studies
Several case studies highlight the potential therapeutic applications of this compound:
- Study on Anticancer Efficacy : A study published in Journal of Medicinal Chemistry demonstrated that a derivative of the compound significantly reduced tumor size in xenograft models by inducing apoptosis through caspase activation.
- Antimicrobial Evaluation : Research conducted at a leading microbiology lab showed that the compound effectively inhibited biofilm formation in Staphylococcus aureus, suggesting its potential as a treatment for resistant bacterial infections.
Q & A
Basic Research Question
- 1H and 13C NMR : Confirm structural integrity, particularly the pyrido-pyrimidine core and thiophene substituents .
- IR Spectroscopy : Identifies carbonyl (C=O) and aromatic C-H stretches.
- Mass Spectrometry (MS) : Validates molecular weight (e.g., ESI-MS or MALDI-TOF).
- Elemental Analysis : Ensures purity by matching calculated and observed C/H/N/S ratios .
How can researchers resolve contradictions in reported biological activities of this compound?
Advanced Research Question
Contradictions may arise from:
- Assay Variability : Differences in cell lines (e.g., HeLa vs. MCF-7) or concentrations .
- Impurity Profiles : Use HPLC or UPLC to quantify purity (>95% recommended) .
Methodological Solutions : - Cross-Validation : Replicate studies under standardized conditions (e.g., NIH/NCATS guidelines).
- Mechanistic Profiling : Compare target engagement (e.g., kinase inhibition assays) across studies .
What strategies optimize the compound’s solubility and bioavailability for in vivo studies?
Advanced Research Question
- Structural Modifications : Introduce hydrophilic groups (e.g., hydroxyl or amino) to the pyrido-pyrimidine ring .
- Prodrug Design : Mask polar functionalities (e.g., ester prodrugs for enhanced absorption).
- Nanoformulations : Use liposomal encapsulation or polymeric micelles to improve aqueous stability .
What are the primary biological targets or pathways implicated for this compound?
Basic Research Question
- Kinase Inhibition : Pyrido-pyrimidine derivatives often target ATP-binding pockets in kinases (e.g., EGFR or CDKs) .
- DNA Intercalation : The planar aromatic system may interact with nucleic acids, as seen in related antitumor agents .
Experimental Validation : - In Silico Docking : Use tools like AutoDock to predict binding modes.
- Enzyme Assays : Measure IC50 values against purified targets .
How to design a structure-activity relationship (SAR) study for derivatives?
Advanced Research Question
Key Variables :
- Pyrido-Pyrimidine Substituents : Vary alkyl/aryl groups at the 6-position to assess steric effects .
- Thiophene Modifications : Test halogenated (e.g., 5-Cl) or fused thiophene derivatives for enhanced potency .
Methodology : - Parallel Synthesis : Generate a library of analogs via combinatorial chemistry.
- Biological Screening : Prioritize derivatives based on IC50 (cell viability) and LogP (solubility) data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
